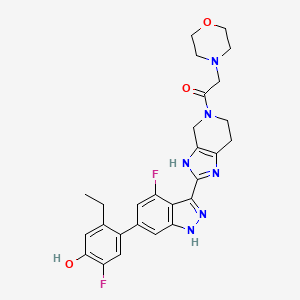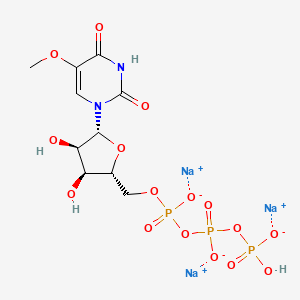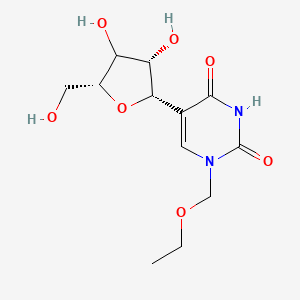![molecular formula C20H20N6O B15140950 6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CLK1/2-IN-2 is a compound that acts as an inhibitor of cdc2-like kinases (CLKs), specifically targeting CLK1 and CLK2. These kinases are serine-threonine kinases involved in the regulation of splicing by phosphorylation of serine-arginine-rich proteins and other splicing factors . CLK1/2-IN-2 has shown potential in various scientific research applications, particularly in the field of cancer research due to its antiproliferative activity .
Méthodes De Préparation
The synthesis of CLK1/2-IN-2 involves a series of chemical reactions starting from a core scaffold of 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one . The synthetic route typically includes the following steps:
Formation of the core scaffold: The core scaffold is synthesized through a series of cyclization reactions.
Substitution reactions: Various substituents are introduced to the core scaffold through substitution reactions to achieve the desired chemical structure.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for CLK1/2-IN-2 would involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction times to maximize yield and purity.
Analyse Des Réactions Chimiques
CLK1/2-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CLK1/2-IN-2 has a wide range of scientific research applications, including:
Splicing Regulation: CLK1/2-IN-2 is used to study the regulation of splicing by inhibiting the phosphorylation of serine-arginine-rich proteins, which are crucial for exon selection during splicing.
Drug Development: The compound serves as a lead compound for developing new inhibitors targeting CLK kinases, which have therapeutic potential in various diseases.
Neurodegenerative Diseases: Research has explored the potential of CLK1/2-IN-2 in treating neurodegenerative diseases by modulating splicing factors involved in neuronal function.
Mécanisme D'action
CLK1/2-IN-2 exerts its effects by inhibiting the activity of CLK1 and CLK2 kinases. These kinases phosphorylate serine-arginine-rich proteins, which are essential for the regulation of splicing . By inhibiting these kinases, CLK1/2-IN-2 modulates pre-mRNA splicing, leading to alterations in the expression of various genes involved in cell growth and survival . This mechanism is particularly relevant in cancer cells, where dysregulated splicing contributes to tumor progression .
Comparaison Avec Des Composés Similaires
CLK1/2-IN-2 is compared with other similar compounds, such as:
TG003: Another CLK inhibitor that targets CLK1 and CLK4.
MU1210: A potent CLK1/2/4 inhibitor with excellent selectivity and activity in cellular assays.
CLK1/2-IN-2 is unique due to its high selectivity for CLK1 and CLK2, making it a valuable tool for studying the specific roles of these kinases in various biological processes .
Propriétés
Formule moléculaire |
C20H20N6O |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-20(2,3)16-6-4-13(8-21-16)19(27)25-17-12-26-11-14(5-7-18(26)24-17)15-9-22-23-10-15/h4-12H,1-3H3,(H,22,23)(H,25,27) |
Clé InChI |
BNBGXFKXNXXHEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)




![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)



